

Dimethyl Methylmalonate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl methylmalonate*

Cat. No.: *B1346562*

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CAS Number: 609-02-9

Molecular Formula: $C_6H_{10}O_4$

Molecular Weight: 146.14 g/mol

Synonyms: Dimethyl 2-methylmalonate, Methylmalonic acid dimethyl ester, Propanedioic acid, methyl-, dimethyl ester

Executive Summary

Dimethyl methylmalonate is a versatile diester intermediate that serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive methylene group activated by two adjacent ester functionalities, makes it an ideal precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of **dimethyl methylmalonate**, including its physicochemical properties, synthesis methodologies, and significant applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical sector. For pharmaceutical applications, a high purity level, often exceeding 98% by GC, is crucial to ensure the quality and yield of the final Active Pharmaceutical Ingredient (API) and to meet regulatory standards.^[1]

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of **dimethyl methylmalonate** is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Physical Property	Value	Reference
Boiling Point	176-177 °C	--INVALID-LINK--
Density	1.098 g/mL at 25 °C	--INVALID-LINK--
Refractive Index (n^{20}_D)	1.414	--INVALID-LINK--

Solubility	Observation	Reference
Water	Slightly soluble/Moderate	--INVALID-LINK--, --INVALID-LINK--
Ethanol	Soluble	--INVALID-LINK--
Diethyl Ether	Soluble	--INVALID-LINK--

Spectral data is critical for the identification and characterization of **dimethyl methylmalonate**.

Spectroscopy	Data Availability	Reference
^1H NMR	Available	--INVALID-LINK--
IR	Available	--INVALID-LINK--
Mass Spectrometry	Available	--INVALID-LINK--
Raman	Available	--INVALID-LINK--

Molecular Structure

The molecular structure of **dimethyl methylmalonate** consists of a central carbon atom bonded to a methyl group, a hydrogen atom, and two methoxycarbonyl groups.

Caption: Chemical structure of **dimethyl methylmalonate**.

Synthesis of Dimethyl Methylmalonate

The synthesis of **dimethyl methylmalonate** is typically achieved through the methylation of dimethyl malonate. This reaction is a classic example of malonic ester synthesis, where the acidic proton of the α -carbon is removed by a base to form a resonance-stabilized enolate, which then acts as a nucleophile.

Experimental Protocol: General Procedure for the Alkylation of Dimethyl Malonate

This protocol is adapted from the synthesis of a related compound, dimethyl 2-propylmalonate, and illustrates the general principles for the synthesis of **dimethyl methylmalonate** by substituting the alkylating agent.

Materials:

- Dimethyl malonate
- Sodium hydride (60% dispersion in mineral oil) or another suitable base (e.g., sodium ethoxide)
- Methyl iodide or dimethyl sulfate (as the methylating agent)
- Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF is then added to the flask.
- **Enolate Formation:** The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate of dimethyl malonate.
- **Alkylation:** The reaction mixture is cooled again to 0 °C, and the methylating agent (e.g., methyl iodide) is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and may be heated to drive the reaction to completion.
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with deionized water and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure **dimethyl methylmalonate**.

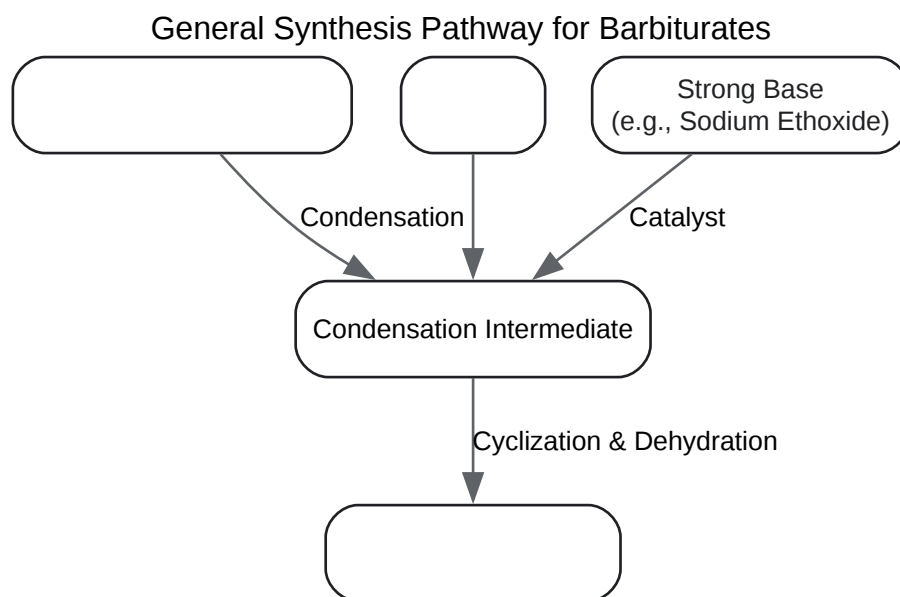
Applications in Drug Development

Dimethyl methylmalonate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for the creation of α -substituted malonic acid derivatives and heterocyclic compounds, which are common motifs in medicinal chemistry. [\[1\]](#)

Synthesis of Barbiturates

Malonic ester derivatives are classical precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The general synthesis involves the

condensation of a substituted malonic ester with urea in the presence of a strong base.



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References

- 1. nbino.com [nbino.com]
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